4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Description
4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a useful research compound. Its molecular formula is C20H26N6O4 and its molecular weight is 414.466. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that hydrazones, a class of compounds to which this molecule belongs, often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of this compound involves the formation of hydrazones. Aldehydes and ketones can react with hydrazine to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones can impact various biochemical pathways, particularly those involving aldehydes and ketones .
Result of Action
The formation of hydrazones can lead to various effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the formation of hydrazones and, consequently, the compound’s overall action .
Properties
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-12(2)30-11-15(27)10-26-16-17(25(4)20(29)23-18(16)28)22-19(26)24-21-9-14-7-5-13(3)6-8-14/h5-9,12,15,27H,10-11H2,1-4H3,(H,22,24)(H,23,28,29)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMAAWNUMGGBG-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC(COC(C)C)O)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC(COC(C)C)O)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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